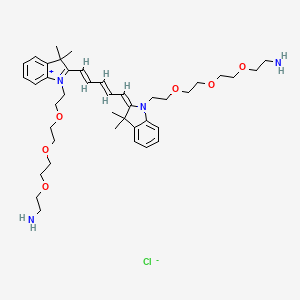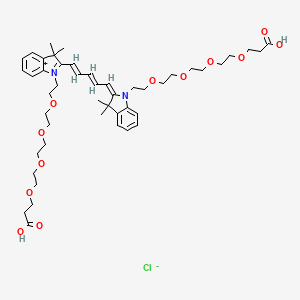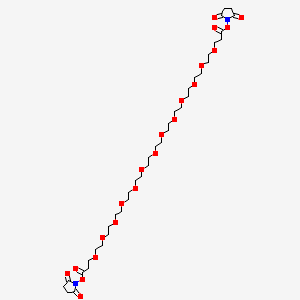
ct-MZ1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ct-MZ1 is a novel cell permeable degrader of BRD4.
Scientific Research Applications
1. X-ray Micro-Computed Tomography in Biological Samples
X-ray micro-computed tomography (micro-CT) is increasingly used in scientific research for non-destructive imaging of morphological structures in biological samples. This technique provides detailed insights into internal structures without damaging the specimen. It's particularly valuable for planning and conducting research projects involving detailed anatomical studies, such as in the case of a Jackson's chameleon specimen used as an example in the research by du Plessis et al. (2017).
2. High-Resolution X-ray Computed Tomography in Geosciences
High-resolution X-ray Computed Tomography (HRXCT) or micro-CT is a significant technique in geoscience research. It enables the investigation of internal structures of various geological materials and objects, providing insights into their composition and changes over time. The non-destructive nature of this technique and its ability to monitor structural changes in high resolution make it indispensable in earth science research as highlighted by Cnudde & Boone (2013).
3. Synchrotron Micro-Computed Tomography in Nuclear Fuel Research
Synchrotron X-ray micro-computed tomography (μ-CT) has been used for the first time to analyze the three-dimensional morphology of irradiated nuclear fuel. This advanced application provides detailed insights into the microstructure of nuclear materials, essential for improving fuel performance models in the nuclear industry. The study by Thomas et al. (2020) exemplifies this application.
4. Functional Computed Tomography in Oncology
Functional Computed Tomography (CT) in oncology uses existing technologies and contrast agents to capture physiological parameters reflecting tumour vasculature. It plays a critical role in tumor diagnosis, staging, and monitoring of therapies, as discussed by Miles (2002). This application signifies the integration of CT in routine clinical examinations and research for cancer management.
5. USDA-ARS Eastern Regional Research Center Core Technologies
The Core Technologies (CT) unit at the USDA-ARS Eastern Regional Research Center serves as a centralized resource for specialized instrumentation in agricultural research. It supports a broad range of research programs, as outlined by Nuñez et al. (2011). This indicates the widespread application of CT technologies in various scientific fields.
6. Cantharidin's Impact on Cell Proliferation in Glioblastoma Research
In the study of glioblastoma multiforme (GBM), the impact of Cantharidin (CTD) on cell proliferation and its effects on Myeloid zinc finger 1 (MZF1) expression was investigated. This research, as detailed by Wang et al. (2022), exemplifies the use of CT in understanding and potentially treating cancer.
Properties
Molecular Formula |
C58H77Cl2N9O10S3 |
|---|---|
Molecular Weight |
1227.387 |
IUPAC Name |
(2S,4R)-1-((R)-2-(2-((2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)thio)propan-2-yl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H77Cl2N9O10S3/c1-37-39(3)82-57-50(37)51(42-15-17-44(60)18-16-42)64-46(54-67-66-40(4)69(54)57)32-48(71)61-20-22-76-24-25-77-27-28-79-35-49(72)65-53(58(5,6)81-30-29-78-26-23-75-21-10-8-7-9-19-59)56(74)68-34-45(70)31-47(68)55(73)62-33-41-11-13-43(14-12-41)52-38(2)63-36-80-52/h11-18,36,45-47,53,70H,7-10,19-35H2,1-6H3,(H,61,71)(H,62,73)(H,65,72)/t45-,46+,47+,53-/m1/s1 |
InChI Key |
LQPZEKJHVGGFIQ-MMTYVPSSSA-N |
SMILES |
O=C([C@H]1N(C([C@H](C(C)(SCCOCCOCCCCCCCl)C)NC(COCCOCCOCCNC(C[C@H]2C3=NN=C(C)N3C4=C(C(C)=C(C)S4)C(C5=CC=C(Cl)C=C5)=N2)=O)=O)=O)C[C@H](O)C1)NCC6=CC=C(C7=C(C)N=CS7)C=C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ct-MZ1; ct MZ1; ctMZ1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(4-Methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazole-2-carbonyl]benzoic acid](/img/structure/B1192356.png)








![(20R)-10,15,20-trimethyl-2-[(4-methylpiperazin-1-yl)methyl]-18,19,20,21-tetrahydro-15H,17H-12,8-(metheno)pyrazolo[3',4':2,3][1,5,10,12]oxatriazacycloheptadecino[12,11-a]benzimidazol-7(6H)-one](/img/structure/B1192375.png)
